2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS/c1-12-9-15(13(2)26(12)17-10-14(21)6-7-16(17)22)18(27)11-28-20-24-23-19-5-3-4-8-25(19)20/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIHTORSSMNOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel heterocyclic compound characterized by its unique structural features that include a triazolo-pyridine core and a pyrrole moiety. This article explores its biological activities, focusing on its potential therapeutic applications in cancer treatment and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.37 g/mol. The presence of the triazole and pyridine rings contributes to its diverse biological activities.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly as a potential kinase inhibitor . Research indicates that it can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. This inhibition leads to:
- Apoptosis : Induction of programmed cell death in cancer cells.
- Cell Cycle Arrest : Interruption of the cell cycle progression in malignancies.
In vitro studies have shown promising results against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 17.83 | |
| MCF-7 (Breast) | 19.73 | |
| Other Cancer Lines | Variable |
These values indicate that the compound exhibits significant antiproliferative activity compared to standard chemotherapeutics like Cisplatin.
Other Biological Activities
Beyond its anticancer effects, the compound demonstrates a range of other biological activities:
- Anti-inflammatory Effects : The triazole moiety is known for its ability to modulate inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against both gram-positive and gram-negative bacteria.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Kinase Inhibition : By selectively inhibiting c-Met kinase, it disrupts signaling pathways essential for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Recent studies have highlighted the efficacy of similar compounds within the triazolo[4,3-a]pyridine class:
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a drug candidate is notable. Research has indicated that derivatives of triazole and pyridine can exhibit significant pharmacological activities. Specifically:
- Antitumor Activity : Studies have shown that triazole derivatives can inhibit tumor cell proliferation. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have been reported to modulate inflammatory pathways, suggesting that this compound could be explored for treating chronic inflammatory diseases.
Biological Studies
The compound may serve as an important probe in biological research:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease respectively.
Table 1: Enzyme Inhibition Data
| Compound Name | α-Glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| Compound A | 25 | 50 |
| Compound B | 30 | 45 |
| Target Compound | 20 | 55 |
Material Science
In addition to biological applications, this compound can be utilized in the development of new materials:
- Building Block for Synthesis : It can act as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for various chemical transformations.
Case Study 1: Antitumor Activity
A study focusing on the antitumor properties of triazole derivatives found that specific modifications to the core structure significantly enhanced cytotoxic effects against breast cancer cell lines. The presence of the pyridine moiety was crucial for increasing the binding affinity to cancer-related targets.
Case Study 2: Neuroprotective Potential
Research investigating the neuroprotective effects of similar compounds showed promising results in reducing acetylcholinesterase activity in vitro. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene and Pyrazole Derivatives ()
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ethyl ester analog (7b) share a methanone backbone but differ in heterocyclic substitution. Key comparisons include:
The thioether linkage in the target compound may confer greater metabolic stability compared to the ester/cyano groups in 7a/7b, which are prone to hydrolysis .
Imidazo-Pyrrolo-Pyrazine Derivatives ()
Patented compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone feature fused polyheterocycles and piperidine substituents. Comparative analysis:
The dichlorophenyl group in the target compound may improve blood-brain barrier penetration compared to the patent compound’s pyran group, which prioritizes aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
